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Compound of Interest

Compound Name: 3-Acetylphenanthrene

Cat. No.: B1329424

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 3-
acetylphenanthrene, a versatile building block in medicinal chemistry and materials science.
The following application notes describe key reactions targeting the acetyl group, enabling the
synthesis of diverse derivatives for further investigation.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have
garnered significant interest due to their presence in various natural products and their wide
range of biological activities, including anticancer, anti-inflammatory, and antimicrobial
properties.[1] 3-Acetylphenanthrene serves as a valuable starting material for the synthesis of
novel compounds with potentially enhanced or novel pharmacological profiles. The acetyl
moiety offers a reactive handle for a variety of chemical transformations, allowing for the
introduction of new functional groups and the modulation of the molecule's physicochemical
and biological properties. This document outlines protocols for the Willgerodt-Kindler reaction,
reduction, Baeyer-Villiger oxidation, and Claisen-Schmidt condensation of 3-
acetylphenanthrene.

Key Derivatization Reactions of 3-
Acetylphenanthrene
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The acetyl group of 3-acetylphenanthrene can be readily transformed into a variety of other
functional groups. This section details the protocols for four key derivatization reactions.

Willgerodt-Kindler Reaction: Synthesis of 3-
Phenanthrylacetamides and Derivatives

The Willgerodt-Kindler reaction is a powerful method for converting aryl methyl ketones into the
corresponding thioamides, which can be subsequently hydrolyzed to amides or carboxylic
acids.[2][3] This reaction facilitates the extension of the carbon chain and the introduction of a
nitrogen-containing functional group.

Experimental Protocol: Synthesis of 2-(Phenanthren-3-yl)-1-morpholinoethan-1-thione
o Materials:

o 3-Acetylphenanthrene

[¢]

Morpholine

[¢]

Sulfur powder

o

Solvent (e.g., DMF or solvent-free under microwave irradiation)[4][5]

o

Ethanol for recrystallization

e Procedure:

o In areaction vessel, combine 3-acetylphenanthrene (1.0 eq), morpholine (2.0-3.0 eq),
and elemental sulfur (2.0-3.0 eq).[4]

o The reaction can be conducted under solvent-free conditions using microwave irradiation
or by refluxing in a high-boiling solvent like DMF.[4][6]

o Microwave Conditions: Irradiate the mixture in a domestic microwave oven (e.g., 900 W)
for a few minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Conventional Heating: Reflux the mixture in DMF for several hours, monitoring the
reaction by TLC.
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o After completion, cool the reaction mixture to room temperature.

o If a solvent was used, remove it under reduced pressure.

o Purify the crude product by silica gel chromatography to obtain 2-(phenanthren-3-yl)-1-

morpholinoethan-1-thione.[4]

Subsequent Hydrolysis to 3-Phenanthrylacetic Acid:

The resulting thioamide can be hydrolyzed to the corresponding carboxylic acid.

e Procedure:

o

[¢]

[e]

acid.

[¢]

acid.

Quantitative Data:

Treat the thioamide with an aqueous solution of sodium hydroxide.
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

Acidify the reaction mixture with a mineral acid (e.g., HCI) to precipitate the carboxylic

Collect the precipitate by filtration, wash with water, and dry to yield 3-phenanthrylacetic

Product Starting . .
. Reagents Conditions Yield (%) Reference
Name Material
2-
(Phenanthren  3- ) )
Morpholine, Microwave,
-3-yl)-1- Acetylphenan Good [4]
) Sulfur solvent-free
morpholinoet  threne
han-1-thione
3- N
Thioamide NaOH (aq),
Phenanthryla o Reflux Good
) ) derivative HCI (aq)
cetic Acid
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Characterization Data (Predicted for 3-Phenanthrylacetic Acid):

IH NMR (CDClIs): & (ppm) ~3.8 (s, 2H, CH2), 7.5-8.8 (m, 9H, Ar-H).

13C NMR (CDCls): & (ppm) ~41 (CHz), 123-135 (Ar-C), ~178 (C=0).

IR (KBr, cm~1): ~1700 (C=0), 2500-3300 (O-H).

MS (EI): m/z (%) 236 (M*).

Starting Material Reagents

Willgerodt-Kindler
Reaction

Intermediate

Hydrolysis

2-(Phenanthren-3-yl)-1-
morpholinoethan-1-thione

Nydrolysis

inal Product

Click to download full resolution via product page

Reduction of the Carbonyl Group: Synthesis of 3-(1-
Hydroxyethyl)phenanthrene

The reduction of the acetyl group to a secondary alcohol is a fundamental transformation that
introduces a chiral center and a hydroxyl group, which can be further functionalized. Sodium
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borohydride is a mild and selective reducing agent for this purpose.[7]

Experimental Protocol:

o Materials:

o 3-Acetylphenanthrene

o Sodium borohydride (NaBHa4)

o Methanol or Ethanol

o Dichloromethane (DCM) or Diethyl ether

o Agqueous HCl (e.g., 1 M)

o Saturated aqueous sodium bicarbonate (NaHCO3)

o Brine

o Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)

e Procedure:

[e]

Dissolve 3-acetylphenanthrene (1.0 eq) in methanol or ethanol in a round-bottom flask.

o Cool the solution in an ice bath to 0 °C.

o Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.[8]

o After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 1-2 hours. Monitor the reaction progress by TLC.

o Quench the reaction by slowly adding 1 M HCI until the effervescence ceases.

o Remove the bulk of the alcohol solvent under reduced pressure.

o Partition the residue between water and an organic solvent like DCM or diethyl ether.
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o Separate the organic layer and wash it sequentially with water, saturated NaHCO3
solution, and brine.

o Dry the organic layer over anhydrous Na2SOa4 or MgSOea, filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain 3-(1-hydroxyethyl)phenanthrene.

Quantitative Data:

Product Starting . ]
. Reagents Conditions Yield (%) Reference
Name Material
3-(1- 3-
Methanol, 0
Hydroxyethyl)  Acetylphenan  NaBHa4 Ctort High [7]
°Ctor

phenanthrene  threne

Characterization Data (Predicted):

« 1H NMR (CDCls): & (ppm) ~1.6 (d, 3H, CHs), ~2.0 (br s, 1H, OH), ~5.1 (g, 1H, CH-OH), 7.5-
8.8 (m, 9H, Ar-H).

e 13C NMR (CDCls): & (ppm) ~25 (CHs3), ~70 (CH-OH), 123-140 (Ar-C).
e IR (KBr, cm~2): ~3300 (O-H), 2850-3000 (C-H).

e MS (EI): m/iz (%) 222 (M*), 207 (M* - CHs).
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Baeyer-Villiger Oxidation: Synthesis of 3-Phenanthryl
Acetate

The Baeyer-Villiger oxidation converts ketones to esters using a peroxy acid, such as meta-
chloroperoxybenzoic acid (m-CPBA).[9][10] This reaction allows for the insertion of an oxygen
atom between the carbonyl carbon and an adjacent carbon atom.

Experimental Protocol:
o Materials:
o 3-Acetylphenanthrene
o meta-Chloroperoxybenzoic acid (m-CPBA)
o Dichloromethane (DCM)
o Saturated aqueous sodium bicarbonate (NaHCOs)
o Saturated aqueous sodium sulfite (Na2S0s)
o Brine
o Anhydrous sodium sulfate (Na2SOa4) or magnesium sulfate (MgSQa)

e Procedure:

[¢]

Dissolve 3-acetylphenanthrene (1.0 eq) in DCM in a round-bottom flask.
o Add m-CPBA (1.1-1.5 eq) portion-wise to the solution at room temperature.[11]

o Stir the reaction mixture at room temperature and monitor its progress by TLC. The
reaction may take several hours to days.

o Upon completion, dilute the reaction mixture with DCM.

o Wash the organic layer sequentially with saturated Na=SOs solution (to destroy excess
peroxide), saturated NaHCOs solution (to remove m-chlorobenzoic acid), and brine.
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o Dry the organic layer over anhydrous Na2SOa4 or MgSOea, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield 3-phenanthryl
acetate.

Quantitative Data:

Product Starting

. Reagents Conditions Yield (%) Reference
Name Material
3- 3-
Phenanthryl Acetylphenan  m-CPBA DCM, rt Moderate [11]
Acetate threne

Characterization Data (Predicted):

1H NMR (CDCIs): & (ppm) ~2.3 (s, 3H, COCHs3), 7.5-8.8 (m, 9H, Ar-H).

13C NMR (CDCl3): & (ppm) ~21 (COCHs), 121-150 (Ar-C), ~169 (C=0).

IR (KBr, cm~1): ~1760 (C=0 ester), 1200 (C-0).

MS (EI): m/z (%) 236 (M*).

e —————
— _—
- -
- ~

~
~ -
~. e
———— _————

Rearrangement \\Release
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Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an
aldehyde to form an a,-unsaturated ketone, commonly known as a chalcone.[12] Chalcones
are an important class of compounds with a wide range of biological activities.

Experimental Protocol: Synthesis of (E)-1-(Phenanthren-3-yl)-3-(4-chlorophenyl)prop-2-en-1-
one

o Materials:

o 3-Acetylphenanthrene

(¢]

4-Chlorobenzaldehyde

[¢]

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Ethanol or Methanol

[¢]

[e]

Dilute aqueous HCI
e Procedure:

o Dissolve 3-acetylphenanthrene (1.0 eq) and 4-chlorobenzaldehyde (1.0-1.2 eq) in
ethanol or methanol in a round-bottom flask.[13]

o Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.

o Stir the reaction at room temperature for several hours. The formation of a precipitate
often indicates product formation. Monitor the reaction by TLC.

o After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify
with dilute HCI.

o Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a
cold ethanol/water mixture.
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o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
chalcone.

Quantitative Data:

Product Starting . )
. Reagents Conditions Yield (%) Reference
Name Material
(B)-1-
(Phenanthren 4-
-3-yl)-3-(4- Chlorobenzal i
Acetylphenan Ethanol, rt Good-High [13]
chlorophenyl) dehyde,
threne
prop-2-en-1- NaOH
one

Characterization Data (Predicted):

H NMR (CDCl3): & (ppm) 7.3-8.8 (m, Ar-H and vinylic H).

13C NMR (CDCI3): & (ppm) 120-145 (Ar-C and vinylic C), ~190 (C=0).

IR (KBr, cm~1): ~1660 (C=0), ~1600 (C=C).

MS (El): m/z (%) 342/344 (M*, due to Cl isotopes).

Click to download full resolution via product page
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Biological Activity of Phenanthrene Derivatives

Phenanthrene derivatives have been reported to exhibit a range of biological activities, making
them attractive scaffolds for drug discovery. Studies have shown that various substituted
phenanthrenes possess cytotoxic effects against several human cancer cell lines.[14] For
instance, certain phenanthrene derivatives have demonstrated potent cytotoxicity against
glioblastoma and breast cancer cells.[15] The introduction of different functional groups through
derivatization can significantly impact the biological activity. For example, the conversion of the
acetyl group to other moieties can alter the molecule's ability to interact with biological targets,
potentially leading to enhanced efficacy or a different pharmacological profile. Further
screening of the derivatives described in these protocols against various cell lines and
biological targets is warranted to explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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